molecular formula C3H5NO3S B3243037 1lambda6,2-Thiazolidine-1,1,3-trione CAS No. 15441-09-5

1lambda6,2-Thiazolidine-1,1,3-trione

Cat. No.: B3243037
CAS No.: 15441-09-5
M. Wt: 135.14 g/mol
InChI Key: ASJJYLPJOJGZAW-UHFFFAOYSA-N
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Description

1lambda6,2-Thiazolidine-1,1,3-trione is an organic compound with the molecular formula C3H5NO3S and a molecular weight of 135.14 g/mol . It is also known by its IUPAC name, 1,1-dioxo-1,2-thiazolidin-3-one . This compound is characterized by its thiazolidine ring structure, which includes sulfur and nitrogen atoms. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1lambda6,2-Thiazolidine-1,1,3-trione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 1lambda6,2-Thiazolidine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

  • Isothiazolidin-3-one 1,1-dioxide
  • 3-Isothiazolidinone, 1,1-dioxide

Comparison: 1lambda6,2-Thiazolidine-1,1,3-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S/c5-3-1-2-8(6,7)4-3/h1-2H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJJYLPJOJGZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302533
Record name 3-Isothiazolidinone, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-09-5
Record name 3-Isothiazolidinone, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15441-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiazolidinone, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda6,2-thiazolidine-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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